Enprostil

Übersicht

Beschreibung

Enprostil is a synthetic analogue of prostaglandin E2 . It is effective in the treatment of patients with duodenal or gastric ulcers . Gastric acid secretion is suppressed by up to 80% for almost 12 hours after single doses of this compound .

Synthesis Analysis

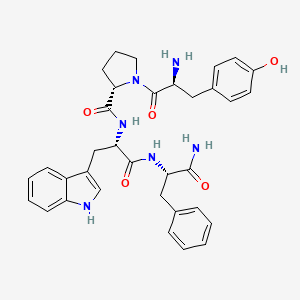

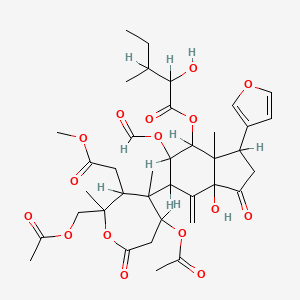

This compound is a synthetic analogue of prostaglandin E2 . The synthesis of prostaglandins, including this compound, is of utmost importance due to their valuable medicinal applications and unique chemical structures .Molecular Structure Analysis

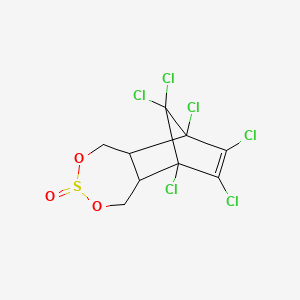

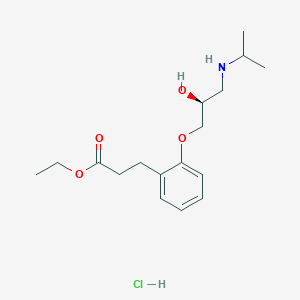

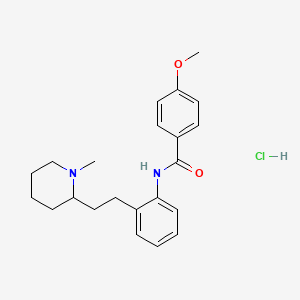

The molecular formula of this compound is C23H28O6 . It has a molecular weight of 400.5 g/mol . The structure of this compound includes an ether group substituted with a benzene ring .Chemical Reactions Analysis

This compound, as a synthetic analogue of prostaglandin E2, has shown to suppress gastric acid secretion . It also reduces the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease .Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.5 g/mol . It is a synthetic analogue of prostaglandin E2 .Wissenschaftliche Forschungsanwendungen

Hemmung der Magensäuresekretion

Enprostil ist bekannt als ein potenter Inhibitor der Magensäure-HCl-Sekretion, was bei der Behandlung von Magenbeschwerden wie Geschwüren entscheidend ist. Es unterdrückt die Magensäuresekretion um bis zu 80% für fast 12 Stunden nach Einzeldosen .

Selektive Rezeptoragonismus

Im Gegensatz zu Prostaglandin E2, das alle vier zellulären Rezeptoren (EP1, EP2, EP3 und EP4) aktiviert, ist this compound selektiver und bindet hauptsächlich an den EP3-Rezeptor und aktiviert ihn .

Reduktion der Pepsinsekretion

This compound spielt auch eine Rolle bei der Reduzierung der Sekretion von Pepsin, einem weiteren Faktor bei der peptischen Ulkuskrankheit, und trägt so zu seiner therapeutischen Wirksamkeit bei .

Wirkmechanismus

Target of Action

Enprostil is a synthetic prostaglandin designed to resemble dinoprostone . It primarily targets the EP3 receptor , a subtype of the prostaglandin E2 (PGE2) receptors . These receptors play a crucial role in various physiological processes, including inflammation modulation and gastrointestinal tract protection .

Mode of Action

Unlike PGE2, which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4), this compound is a more selective receptor agonist. It binds to and activates primarily the EP3 receptor . This selective activation is expected to result in a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of PGE2 .

Biochemical Pathways

This compound’s action revolves around its ability to mimic the effects of natural prostaglandins, particularly PGE2, on the gastric mucosa . Prostaglandins are lipid compounds that perform a variety of physiological functions, including the modulation of inflammation and protection of the gastrointestinal tract .

Pharmacokinetics

It’s known that this compound can suppress gastric acid secretion by up to 80% for almost 12 hours after single doses . This suggests that this compound has a significant bioavailability and a lasting effect on its target sites.

Result of Action

This compound has been found to be a highly potent inhibitor of gastric HCl secretion . This results in a decrease in the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease . Moreover, this compound inhibits basal and postprandial gastrin release . Some evidence suggests that bicarbonate secretion is enhanced by this compound , which could contribute to the mucosal protective effects of this compound.

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s antisecretory properties can protect the gastric mucosa against aspirin-induced injury . The occurrence of side effects such as diarrhea, which happens in about 10% of patients, can affect the drug’s efficacy . It’s also prudent to avoid the use of this compound in pregnant women until the drug’s abortifacient properties, if any, are clearly defined .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Enprostil, unlike prostaglandin E2 which binds to and activates all four cellular receptors (EP1, EP2, EP3, and EP4 receptors), is a more selective receptor agonist as it binds to and activates primarily the EP3 receptor . This selective binding allows this compound to have a narrower range of actions, potentially avoiding some of the unwanted side-effects and toxicities of prostaglandin E2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is a highly potent inhibitor of gastric HCl secretion . This inhibition of gastric acid secretion is observed up to 80% for almost 12 hours after single doses of this compound .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its selective binding and activation of the EP3 receptor . This selective receptor activation is what allows this compound to exert its effects at the molecular level, including its potent inhibition of gastric HCl secretion .

Temporal Effects in Laboratory Settings

In pharmacological studies involving healthy volunteers and patients with inactive ulcer disease, it was observed that gastric acid secretion was suppressed by up to 80% for almost 12 hours after single doses of this compound .

Dosage Effects in Animal Models

In animal studies, high doses of this compound (60 and 250 µg/kg) increased mucus production as measured by the anthrone test . Furthermore, ethanol-induced damage to the microvasculature in rats was prevented by the ingestion of this compound 1 µg/kg .

Metabolic Pathways

As an analog of prostaglandin E2, it is likely that this compound interacts with similar enzymes and cofactors as prostaglandin E2 .

Transport and Distribution

Given its molecular structure and its analog nature to prostaglandin E2, it is likely that similar transporters or binding proteins are involved .

Subcellular Localization

Given its role in inhibiting gastric HCl secretion and its selective activation of the EP3 receptor, it is likely that this compound localizes to areas of the cell where these receptors are present .

Eigenschaften

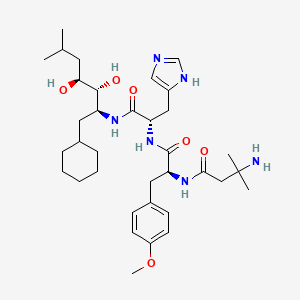

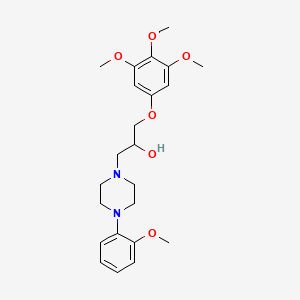

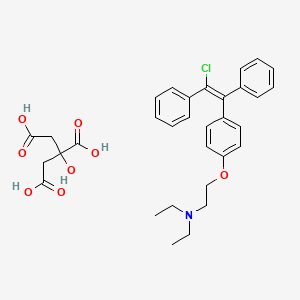

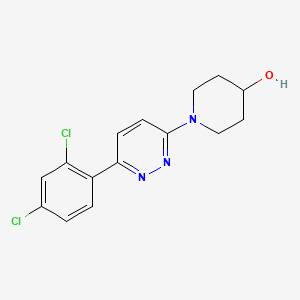

| { "Design of the Synthesis Pathway": "Enprostil can be synthesized through an eight-step pathway starting from commercially available starting materials.", "Starting Materials": [ "1,4-dioxane", "sodium hydride", "methyl iodide", "ethyl acetoacetate", "sodium ethoxide", "2,4-dimethylbenzenesulfonyl chloride", "sodium hydroxide", "3,4-dihydroxybenzaldehyde", "triethylamine", "methylamine", "chloroacetic acid", "sodium cyanoborohydride" ], "Reaction": [ "Step 1: 1,4-dioxane is reacted with sodium hydride to form the sodium salt of 1,4-dioxane (1)", "Step 2: Methyl iodide is added to (1) to form the methylated dioxane (2)", "Step 3: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate (3)", "Step 4: (2) is reacted with (3) to form the ethyl ester of 2-methyl-3-(2-oxopropyl)-2-cyclopenten-1-one (4)", "Step 5: (4) is reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine to form the sulfonate ester (5)", "Step 6: (5) is reacted with sodium hydroxide to form the sodium salt of the sulfonate ester (6)", "Step 7: 3,4-dihydroxybenzaldehyde is reacted with methylamine to form the imine (7)", "Step 8: (6) is reacted with (7) in the presence of chloroacetic acid and sodium cyanoborohydride to form Enprostil (8)" ] } | |

CAS-Nummer |

73121-56-9 |

Molekularformel |

C23H28O6 |

Molekulargewicht |

400.5 g/mol |

InChI |

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m0/s1 |

InChI-Schlüssel |

PTOJVMZPWPAXER-FPXSIRDUSA-N |

Isomerische SMILES |

COC(=O)CCC=C=CC[C@H]1[C@@H]([C@H](CC1=O)O)/C=C/[C@@H](COC2=CC=CC=C2)O |

SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Kanonische SMILES |

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

105368-47-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)